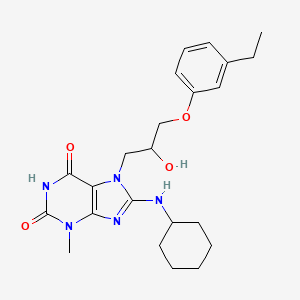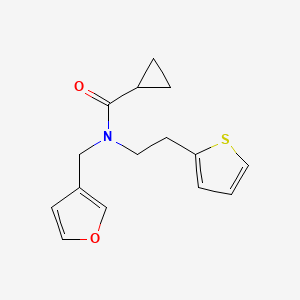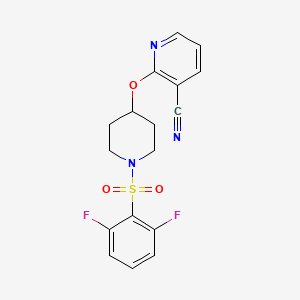![molecular formula C20H20N4O3 B2562998 N-(2-((3-シクロプロピル-1,2,4-オキサジアゾール-5-イル)メチル)フェニル)-4,5,6,7-テトラヒドロベンゾ[d]イソキサゾール-3-カルボキサミド CAS No. 1798543-35-7](/img/structure/B2562998.png)
N-(2-((3-シクロプロピル-1,2,4-オキサジアゾール-5-イル)メチル)フェニル)-4,5,6,7-テトラヒドロベンゾ[d]イソキサゾール-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C20H20N4O3 and its molecular weight is 364.405. The purity is usually 95%.
BenchChem offers high-quality N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん活性
オキサジアゾール類は、対象化合物も含め、抗がん活性の有無を調べられて合成されてきました . 特に、ある研究では、特定のオキサジアゾール類が、それぞれ MCF-7 細胞株と KB 細胞株に対して 112.6 µg/ml と 126.7 µg/ml の IC50 値を示すことがわかりました . このことは、これらの化合物が、特定のがんの治療に用いられる可能性があることを示唆しています。
抗ウイルス活性
対象化合物と構造的に類似しているインドール誘導体は、抗ウイルス活性を有することが示されています . 例えば、特定の 6-アミノ-4-置換アルキル-1H-インドール-2-置換カルボン酸エステル誘導体は、抗ウイルス剤として報告されています . このことは、対象化合物が、ウイルス感染症の治療に用いられる可能性があることを示唆しています。
抗炎症活性
インドール誘導体は、抗炎症活性を有することも示されています . 例えば、特定の化合物は、インドメタシンやセレコキシブと比較して、低潰瘍形成指数とともに、抗炎症作用と鎮痛作用を示しました . このことは、対象化合物が、炎症性疾患の治療に用いられる可能性があることを示唆しています。
抗酸化特性
オキサジアゾール類は、抗酸化特性を有することが示されています . このことは、対象化合物が、酸化ストレス関連疾患の治療に用いられる可能性があることを示唆しています。
抗糖尿病活性
オキサジアゾール類は、抗糖尿病活性を有することも示されています . このことは、対象化合物が、糖尿病の治療に用いられる可能性があることを示唆しています。
抗菌活性
インドール誘導体は、抗菌活性を有することが示されています . このことは、対象化合物が、細菌感染症の治療に用いられる可能性があることを示唆しています。
作用機序
Target of action
Oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . Benzoxazoles have been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors .
Biochemical pathways
The specific biochemical pathways affected by these compounds would depend on their specific targets. Oxadiazoles and benzoxazoles have been found to have a wide range of biological activities, suggesting that they may interact with multiple pathways .
Pharmacokinetics
The ADME properties of these compounds would depend on their specific chemical structures. Oxadiazoles and benzoxazoles are known to have good bioavailability due to their heterocyclic structures .
Result of action
The molecular and cellular effects of these compounds would depend on their specific targets and mode of action. Oxadiazoles and benzoxazoles have been found to have a wide range of biological activities, suggesting that they may have multiple effects .
Action environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
特性
IUPAC Name |
N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c25-20(18-14-6-2-4-8-16(14)26-23-18)21-15-7-3-1-5-13(15)11-17-22-19(24-27-17)12-9-10-12/h1,3,5,7,12H,2,4,6,8-11H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIOTCWSLLRZGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1R,3S,4R,6S,8S,10R,13R,14R)-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14-tetrol](/img/structure/B2562915.png)
![N-[(4-methoxyphenyl)methyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2562917.png)
![2,5-dichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2562920.png)
![1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-phenylpiperazine](/img/structure/B2562922.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2562923.png)
![tert-butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate](/img/structure/B2562924.png)


![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2562932.png)



![4-ethoxy-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide](/img/structure/B2562936.png)

